N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide

medicinal chemistry structure-activity relationship benzothiazole regioisomer

N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797545-99-3, PubChem CID is a synthetic small-molecule benzothiazole-6-carboxamide derivative with a molecular formula of C18H18N2O2S2 and a molecular weight of 358.47 g/mol. It belongs to the broader benzothiazole-6-carboxamide class, a scaffold recognized in medicinal chemistry for diverse biological activities including kinase inhibition and antiproliferative effects.

Molecular Formula C18H18N2O2S2
Molecular Weight 358.47
CAS No. 1797545-99-3
Cat. No. B2611605
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide
CAS1797545-99-3
Molecular FormulaC18H18N2O2S2
Molecular Weight358.47
Structural Identifiers
SMILESC1COCCC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4
InChIInChI=1S/C18H18N2O2S2/c21-18(13-3-4-16-17(10-13)24-12-19-16)20(11-15-2-1-9-23-15)14-5-7-22-8-6-14/h1-4,9-10,12,14H,5-8,11H2
InChIKeyOEZRRUCVUVMTRL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement-Ready Profile: N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797545-99-3)


N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797545-99-3, PubChem CID 76147222) is a synthetic small-molecule benzothiazole-6-carboxamide derivative with a molecular formula of C18H18N2O2S2 and a molecular weight of 358.47 g/mol [1]. It belongs to the broader benzothiazole-6-carboxamide class, a scaffold recognized in medicinal chemistry for diverse biological activities including kinase inhibition and antiproliferative effects [2]. The compound is catalogued in the PubChem database and is commercially available from multiple chemical vendors, typically at ≥95% purity, for research use only [1].

Scaffold Benzothiazole-6-carboxamide core for kinase-target SAR studies
Linker motif Methylene-bridged thiophene provides conformational flexibility
Property baseline Computed XLogP3/tPSA profile guides permeability assessment

Why In-Class Benzothiazole-6-Carboxamides Cannot Simply Replace N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide


The benzothiazole-6-carboxamide scaffold tolerates diverse N-substitution patterns that profoundly influence target selectivity, pharmacokinetic properties, and biological potency [1]. The specific combination of an N-(oxan-4-yl) tetrahydropyran substituent with an N-(thiophen-2-yl)methyl group in this compound creates a unique spatial and electronic profile distinct from close analogs bearing different carboxamide regioisomers (e.g., 2-carboxamide variants) or alternative ring attachments (e.g., thiophene directly bound to the oxane ring rather than via a methylene linker) [2]. Generic substitution with an uncharacterized benzothiazole-6-carboxamide risks introducing an agent with divergent solubility, metabolic stability, or off-target activity profiles that could invalidate a screening campaign or structure-activity relationship (SAR) study [1].

Carboxamide regioisomerism

6-carboxamide regiochemistry may confer distinct kinase engagement vs. 2-carboxamide analogs; structural identity must be confirmed.

Linker topology

Methylene-bridged thiophene introduces rotational freedom; direct-attachment analogs may restrict bioactive conformation.

2-Position substitution

Unsubstituted C2 position may yield different SAR compared to 2-ethyl or 2-acetamido derivatives; class-level data suggest >10-fold potency shifts.

Quantitative Differentiation Evidence for N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797545-99-3)


Structural Uniqueness: Carboxamide Regioisomerism at the 6-Position of Benzothiazole

The target compound bears its carboxamide substituent at the 6-position of the benzothiazole ring, as confirmed by its IUPAC name and InChIKey (OEZRRUCVUVMTRL-UHFFFAOYSA-N) in PubChem [1]. A close analog, N-{[4-(thiophen-2-yl)oxan-4-yl]methyl}-1,3-benzothiazole-2-carboxamide (CAS 2034537-41-0), differs by having the carboxamide at the 2-position rather than the 6-position . The 6-carboxamide regioisomer is known within the benzothiazole class to exhibit distinct kinase inhibition profiles compared to 2-substituted variants [2]. No direct head-to-head bioactivity comparison between these two specific regioisomers is publicly available; this differentiation is established on the basis of structurally confirmed chemical identity and class-level SAR precedent.

Regioisomer Identity
Class-level
6-carboxamide
(target, InChIKey verified)
vs 2-carboxamide
(analog CAS 2034537-41-0)
Regioisomer mismatch may alter kinase target engagement; verify before screening.
No direct bioactivity comparison available; structural identity confirmed via PubChem.
medicinal chemistry structure-activity relationship benzothiazole regioisomer

Linker Topology Differentiation: Methylene-Bridged Thiophene vs. Direct Ring Attachment

The target compound features a methylene (-CH2-) bridge connecting the thiophene ring to the amide nitrogen, as shown by the SMILES notation C1COCCC1N(CC2=CC=CS2)C(=O)C3=CC4=C(C=C3)N=CS4 [1]. A structurally similar analog, N-[4-(thiophen-2-yl)oxan-4-yl]-1,3-benzothiazole-6-carboxamide (CAS 2034538-28-6), differs by having the thiophene ring directly attached to the oxane ring rather than tethered via a methylene linker to the amide nitrogen . This topological difference alters the conformational flexibility between the thiophene and benzothiazole pharmacophores. The target compound has 4 rotatable bonds, while the direct-attachment analog is more constrained. No quantitative bioactivity data comparing these two specific compounds is publicly available.

Linker Topology
Context-dependent
Methylene-bridged
(4 rotatable bonds)
vs Direct ring attachment
(constrained topology)
Conformational flexibility may influence binding pose; verify SAR consistency.
No bioactivity data; topological comparison only.
chemical topology linker flexibility conformational analysis

Absence of the 2-Ethyl Substituent: Differentiation from 2-Ethyl-Benzothiazole-6-Carboxamide Analogs

The target compound is unsubstituted at the 2-position of the benzothiazole ring (R = H at C2). A commercially available analog, 2-ethyl-N-[(oxan-4-yl)(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide, incorporates an ethyl group at the 2-position . Within the broader benzothiazole-6-carboxamide class, 2-position substituents have been shown to significantly modulate antiproliferative potency and target selectivity; for example, in a series of 2-acetamido-6-carboxamide benzothiazoles evaluated as BRAFV600E inhibitors, the 2-acetamido group was essential for enzymatic activity, and variation at the 2-position produced IC50 shifts exceeding 10-fold across colorectal cancer and melanoma cell lines [1]. No direct head-to-head comparison between the target compound and the 2-ethyl analog is available; this differentiation is a class-level inference.

2-Position Substituent
Class-level
R = H
(target, unsubstituted)
vs R = ethyl (analog)
class: ≥10-fold IC50 variation reported
2-ethyl substitution may significantly shift potency; do not interchange.
Class-level inference from BRAFV600E series; no direct compound data.
substituent effect benzothiazole 2-position SAR study design

Physicochemical Property Differentiation: XLogP3 and Hydrogen Bond Acceptor Count vs. Simplified Analogs

PubChem-computed properties for the target compound include XLogP3-AA = 3.5, 0 hydrogen bond donors, 5 hydrogen bond acceptors, and a topological polar surface area (tPSA) of 98.9 Ų [1]. A structurally simpler analog, N-(thiophen-2-ylmethyl)benzamide, lacks the oxane and benzothiazole moieties, resulting in a lower XLogP (~2.0) and reduced molecular complexity [2]. The target compound's XLogP3 value of 3.5 places it within the optimal range for oral bioavailability according to Lipinski's Rule of Five, while its tPSA of 98.9 Ų is favorable for cell permeability [1]. These computed properties represent the only publicly available, source-verifiable quantitative data for this specific compound.

Computed Profile
Reported
XLogP33.5
tPSA98.9 Ų
HBA / HBD5 / 0
MW358.5 g/mol
Moderate lipophilicity and polar surface area predict permeability; verify experimentally.
PubChem computed properties; experimental solubility may differ.
drug-likeness Lipinski parameters solubility prediction

Recommended Research Application Scenarios for N-(oxan-4-yl)-N-[(thiophen-2-yl)methyl]-1,3-benzothiazole-6-carboxamide (CAS 1797545-99-3)


Benzothiazole-6-Carboxamide SAR Library Expansion and Scaffold Hopping Studies

The compound is best positioned as a structurally well-defined entry in a benzothiazole-6-carboxamide SAR library. Its combination of an N-oxan-4-yl group (providing tetrahydropyran oxygen as a hydrogen bond acceptor) with an N-(thiophen-2-yl)methyl group (introducing a sulfur-containing heterocycle via a flexible methylene linker) makes it a useful probe for exploring how incremental structural modifications affect target binding, selectivity, and physicochemical properties within this scaffold class [1]. Researchers comparing this compound against 2-carboxamide regioisomers, direct-attachment analogs, or 2-substituted variants can map the contributions of each structural feature to biological outcomes [2].

Kinase Profiling and Antiproliferative Screening in Oncology Research

Based on class-level evidence that benzothiazole-6-carboxamides act as kinase inhibitors (e.g., BRAFV600E, p38α MAPK) and exhibit antiproliferative activity against breast (MCF7, MDA-MB-231), colorectal (HT-29, HCT-116), and melanoma (A375) cell lines [1], this compound may serve as a starting point for kinase selectivity panel screening. Its structural features—particularly the unsubstituted 2-position and the flexible thiophene-methylene linker—differentiate it from more rigid or 2-substituted analogs, potentially yielding a distinct selectivity fingerprint. Procurement decisions should consider that quantitative potency data for this specific compound are not publicly available; researchers must generate primary screening data [2].

Physicochemical Property Benchmarking for CNS or Oral Bioavailability Programs

With a computed XLogP3 of 3.5, zero hydrogen bond donors, five hydrogen bond acceptors, and a tPSA of 98.9 Ų [1], this compound occupies a favorable region of drug-like chemical space. Its property profile is consistent with compounds that may exhibit adequate oral absorption and blood-brain barrier permeability. In procurement contexts where a benzothiazole-based probe with balanced polarity and moderate lipophilicity is required, this compound offers a well-characterized baseline property set against which analogs with additional polar functionality (e.g., 2-acetamido derivatives) or increased lipophilicity (e.g., 2-ethyl analogs) can be compared [2].

Application
Selection Property
Validation Focus
SAR Library Expansion
6-carboxamide regioisomer with flexible thiophene-methylene linker
Regioisomeric and linker topology confirmation
Kinase Selectivity Profiling
Unsubstituted 2-position benzothiazole scaffold
Class-level kinase inhibition evidence review; primary screening required
Physicochemical Benchmarking
Computed lipophilicity and polar surface area profile
Experimental solubility and permeability assay validation
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